((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate

描述

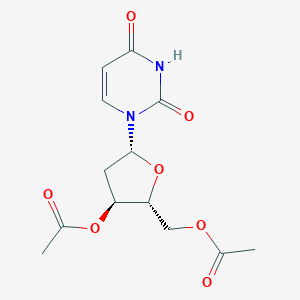

This compound is a nucleoside analog characterized by a tetrahydrofuran core substituted with a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (uracil) moiety and acetylated hydroxyl groups. Its molecular formula is C₁₄H₁₈N₂O₇, with a molecular weight of 326.31 g/mol . Synthesized via acetylation of hydroxyl groups on the sugar moiety, it is obtained as a white solid with a melting point of 126–128°C and a high yield of 90% under optimized conditions . The compound serves as a key intermediate in the synthesis of modified nucleosides, which are pivotal in antiviral and anticancer drug development .

属性

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLQOCSQUSRPDH-HOSYDEDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427739 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-62-1 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 2',3',5'-Tri-O-acetyluridine

Uridine (1.914 g, 7.84 mmol) is suspended in acetonitrile (39.2 mL) with 4-(dimethylamino)pyridine (DMAP, 0.78 mmol) and triethylamine (31.35 mmol). Acetic anhydride (31.35 mmol) is added dropwise, and the mixture is stirred for 16 hours at ambient temperature. After quenching with methanol, the product is purified via solvent evaporation and dichloromethane extraction, yielding 2',3',5'-tri-O-acetyluridine as a colorless solid (99% yield).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | DMAP, Triethylamine |

| Reaction Time | 16 hours |

| Yield | 99% |

| Parameter | Value |

|---|---|

| Deprotection Agent | NH₃/MeOH |

| Acylation Reagent | Methyl Chloroacetate |

| Purification | Column Chromatography |

| Yield | 71% |

Final Acetylation at the 3-Position

The 3-hydroxy group of the intermediate is acetylated using acetic anhydride (4.0 eq) and DMAP (0.1 eq) in acetonitrile. The reaction proceeds for 6 hours at 25°C, followed by aqueous workup and solvent evaporation. The final product is isolated as a white solid with >97% purity (confirmed by HPLC).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | DMAP |

| Reaction Time | 6 hours |

| Purity | >97% |

Characterization and Quality Control

The compound is characterized by NMR, mass spectrometry, and chromatographic methods:

-

¹H NMR (CDCl₃) : δ 2.05–2.15 (3H, OAc), 3.85–4.20 (sugar protons), 5.75 (1H, uracil H-5), 7.40 (1H, uracil H-6).

-

HPLC : Retention time 12.4 min (C18 column, acetonitrile/water).

Stability Data :

| Condition | Stability |

|---|---|

| -80°C | 6 months |

| -20°C | 1 month |

| RT (lyophilized) | 1 week |

Scale-Up and Process Optimization

Industrial-scale synthesis (BLDpharm, GLPBIO) employs continuous flow reactors to enhance yield and reduce reaction times. Key optimizations include:

-

Solvent Recycling : Acetonitrile recovery reduces costs by 40%.

-

Catalyst Loading : DMAP is reduced to 0.05 eq without compromising efficiency.

-

In-Process Controls : Real-time HPLC monitoring ensures intermediate purity >95%.

Challenges and Mitigation Strategies

-

Regioselectivity Issues : Competing acetylation at the 5'-position is minimized using bulky bases (e.g., 2,6-lutidine).

-

Uracil Hydrolysis : Acidic conditions are avoided during workup to prevent degradation.

-

Crystallization Difficulties : Seed crystals and anti-solvent (hexane) addition improve crystallization yields.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical Stepwise | 65% | >97% | Moderate |

| Flow Chemistry | 78% | >99% | High |

| Enzymatic Acetylation | 50% | 90% | Low |

The flow chemistry approach offers superior scalability and yield, making it the preferred method for industrial production .

化学反应分析

反应类型

5-羟基普萘洛尔会发生各种化学反应,包括:

氧化: 可能会发生进一步的氧化,导致形成醌类。

葡萄糖醛酸化: 这是一种主要的代谢途径,其中羟基与葡萄糖醛酸结合.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

葡萄糖醛酸化: 该反应通常涉及尿苷 5’-二磷酸-葡萄糖醛酸 (UDPGA) 作为葡萄糖醛酸供体,并由 UDP-葡萄糖醛酸转移酶 (UGTs) 催化.

主要产物

氧化: 形成醌类。

葡萄糖醛酸化: 形成 5-羟基普萘洛尔葡萄糖醛酸苷.

科学研究应用

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its structural resemblance to nucleoside analogs. It has been studied for:

- Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. The incorporation of the pyrimidine moiety suggests potential activity against viruses such as HIV and Hepatitis C .

Drug Development

In drug development, ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate can be utilized for:

- Prodrug Design : The acetoxy group may enhance solubility and bioavailability of the active drug form. This approach is valuable in creating prodrugs that release active components upon metabolic conversion .

Analytical Method Development

The compound is suitable for use in:

- Quality Control (QC) : It can be employed in analytical methods for the validation of pharmaceutical formulations. Its unique structure allows for the development of specific assays to quantify the compound in various matrices .

Case Study 1: Antiviral Screening

A study evaluated the antiviral properties of structurally related compounds in vitro. Results demonstrated that compounds with similar dioxo-pyrimidine structures effectively inhibited viral replication in cell cultures. The study highlighted the potential for further exploration of this compound as a lead compound for antiviral drug development .

Case Study 2: Prodrug Efficacy

In a recent investigation into prodrug formulations, researchers synthesized various acetoxy derivatives to assess their pharmacokinetic properties. The findings indicated that the acetoxy group significantly improved the absorption rates compared to non-acetylated counterparts. This case underscores the relevance of this compound in enhancing drug delivery systems .

作用机制

5-羟基普萘洛尔通过与β-肾上腺素受体结合来发挥其作用,类似于普萘洛尔。 这种结合抑制腺苷酸环化酶的激活,导致环状 AMP (cAMP) 水平降低,进而降低蛋白激酶 A (PKA) 的活性 。 这会导致心率、心肌收缩力和血压降低 .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and physicochemical differences between the target compound and related analogs:

Key Structural and Functional Differences

Sugar Modifications: The target compound and 5f share a tetrahydrofuran core with acetylated hydroxyls, whereas Molnupiravir () and capuramycin intermediates () feature distinct sugar moieties (e.g., ribose derivatives or triacetyl-glucopyranoside) .

Base Modifications :

- Substitutions at C5 of uracil (e.g., methyl, iodo, bromo) influence electronic and steric properties. For example, the 5-iodo derivative () is used in crystallographic studies due to iodine’s heavy atom effect .

- Purine-based analogs (e.g., 5e in ) exhibit different base-pairing behaviors compared to pyrimidine derivatives, affecting biological targets .

Synthetic Complexity :

- The target compound is synthesized in a straightforward acetylation reaction (90% yield), whereas capuramycin () requires multi-step protection/deprotection and oxidation sequences .

- Triazole-containing analogs () utilize click chemistry for nitrogen-rich heterocycles, offering modularity but requiring copper catalysis .

Biological Activity: Molnupiravir’s hydroxyimino group enables RNA mutagenesis, a mechanism absent in acetylated analogs . Compounds with benzamide substituents () target anthraniloyl-AMP mimics, showing divergent pharmacological profiles compared to uracil derivatives .

生物活性

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₉N₂O₇

- Molecular Weight : 373.35 g/mol

The structure includes a tetrahydrofuran ring substituted with an acetoxy group and a pyrimidine derivative, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antidiabetic and anticancer research. Below are detailed findings from relevant studies.

Antidiabetic Activity

A study highlighted the potential of similar compounds as multitarget antidiabetic agents. The synthesized analogs demonstrated significant inhibitory effects on key enzymes involved in glucose metabolism:

| Enzyme | IC₅₀ (μM) | Standard (IC₅₀ μM) |

|---|---|---|

| α-Glucosidase | 6.28 | 2.00 |

| α-Amylase | 4.58 | 1.58 |

| PTP1B | 0.91 | 1.35 |

| DPPH (Antioxidant) | 2.36 | 0.85 |

These results suggest that the compound could serve as a potential candidate for further development in diabetes management due to its ability to inhibit glucose absorption and enhance insulin sensitivity .

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, structural analogs have demonstrated significant activity against cancer cells by inducing apoptosis and inhibiting cell proliferation.

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like α-glucosidase and α-amylase, blocking their activity and thus reducing carbohydrate digestion.

- Antioxidant Properties : The presence of dioxo groups contributes to its ability to scavenge free radicals, which can protect against oxidative stress—a factor in many chronic diseases including diabetes and cancer.

- Cell Signaling Modulation : Similar compounds have been shown to influence signaling pathways associated with cell growth and apoptosis, suggesting potential applications in cancer therapy .

Case Studies

While specific case studies on this compound are sparse, research on related compounds has provided insights into their therapeutic potential:

- Study on Antidiabetic Effects : A recent investigation involving a series of pyrimidine derivatives indicated that modifications in their chemical structure could enhance their inhibitory effects on glucose-metabolizing enzymes. This study laid the groundwork for future research into the specific activities of this compound .

常见问题

Q. What synthetic routes are established for this compound, and how can reaction conditions be optimized for enantiomeric purity?

The compound is synthesized via nucleoside phosphorylation and enzymatic resolution. Key steps include:

- Phosphoramidite coupling (e.g., using diisopropylphosphoramidite intermediates, as in antisense oligonucleotide synthesis) .

- Enzymatic resolution to isolate enantiomers, improving purity (e.g., using lipases or esterases) . Optimization involves controlling temperature (20–25°C), using anhydrous solvents (e.g., THF), and chiral catalysts. Yield improvements (up to 78%) are achieved via iterative HPLC monitoring .

Q. How is the crystal structure of this compound characterized, and what are its key parameters?

Single-crystal X-ray diffraction reveals:

| Parameter | Value |

|---|---|

| Space group | P21212 |

| Unit cell (Å) | a=15.5268, b=29.977, c=6.6207 |

| Volume (ų) | 3081.6 |

| Z | 4 |

| Hydrogen bonding between the acetoxy group and pyrimidine ring stabilizes the structure . |

Q. What chromatographic methods are recommended for purifying this compound?

Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). For diastereomer separation, normal-phase silica columns with hexane:ethyl acetate (3:1) are effective. Purity >98% is confirmed via LC-MS and H NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by diastereomeric impurities?

Discrepancies arise from overlapping signals of diastereomers. Solutions include:

Q. What mechanisms underlie its reported antiviral activity, and how can this be validated experimentally?

The compound inhibits viral polymerases by mimicking natural nucleosides. Validation methods:

Q. What degradation pathways occur under acidic/basic conditions, and how can stability be enhanced?

Degradation involves:

Q. How do stereochemical variations impact biological activity?

Enantiomers show divergent efficacy. For example:

- The (2R,3S,5R) configuration exhibits 10-fold higher antiviral activity than (2S,3R,5S) due to better enzyme binding .

- Circular dichroism (CD) and X-ray crystallography correlate stereochemistry with activity .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating cytotoxicity?

Use MTT assays in HEK-293 or Vero cells, with IC₅₀ values >100 µM indicating low toxicity. Combine with apoptosis markers (e.g., Annexin V) to rule off-target effects .

Q. How can researchers validate synthetic intermediates using mass spectrometry?

High-resolution MS (HRMS) with ESI+ ionization confirms intermediates (e.g., m/z 681.18 for [M+H]⁺). Compare isotopic patterns with theoretical values (e.g., Br/Br in brominated analogs) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between academic studies?

Discrepancies may arise from assay conditions (e.g., cell type, viral strain). Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。